

A Comprehensive Technical Guide to [1,1'-Biphenyl]-2,2',3,3'-tetrol

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Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,2',3,3'-tetrol

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This technical guide provides an in-depth overview of **[1,1'-Biphenyl]-2,2',3,3'-tetrol**, a polyhydroxylated aromatic compound belonging to the catechol family. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway. Polyhydroxylated biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.^[1]

IUPAC Nomenclature

The systematic and recognized IUPAC name for the compound is **[1,1'-Biphenyl]-2,2',3,3'-tetrol**. It has a CAS Number of 19261-03-1.^{[2][3]}

Physicochemical Data

The following table summarizes the key quantitative data for **[1,1'-Biphenyl]-2,2',3,3'-tetrol**.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ O ₄	[3]
Molecular Weight	218.21 g/mol	[3][4]
Polar Surface Area (PSA)	80.92 Å ²	[5]
Predicted LogP (XLogP3)	2.176	[5]
Predicted Density	1.47 g/cm ³	[5]
Predicted Boiling Point	450.4°C at 760 mmHg	[5]
Predicted Flash Point	227.3°C	[5]
Predicted Refractive Index	1.715	[5]

Experimental Protocols: Synthesis

The synthesis of biphenyl-tetrols, including the 2,2',3,3'-isomer, is commonly achieved through the demethylation of the corresponding tetramethoxy precursor.[1] A well-established and highly effective method for this transformation involves the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane.[1] The following protocol is based on a documented procedure for a similar isomer, [1,1'-Biphenyl]-2,2',6,6'-tetrol, and represents a standard method for this class of compounds.[1][4]

Reaction: Demethylation of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

Materials:

- 2,2',3,3'-Tetramethoxy-1,1'-biphenyl (1 equivalent)
- Boron tribromide (BBr₃) (4.4 equivalents)
- Anhydrous Dichloromethane (DCM)
- Deionized Water
- Ethyl Acetate

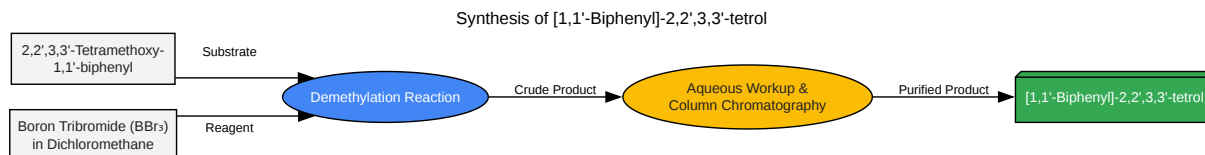
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a four-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve 2,2',3,3'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane.
- **Cooling:** Cool the reaction mixture to -30°C using a dry ice/acetone bath.
- **Reagent Addition:** Add boron tribromide dropwise to the cooled solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to 30°C and stir for 4 hours.^[4]
- **Quenching:** After 4 hours, carefully concentrate the reaction mixture under reduced pressure. Slowly add 400 mL of water to the residue to quench the excess BBr_3 .
- **Extraction:** Perform an extraction of the aqueous mixture three times with ethyl acetate (600 mL each time).^[4]
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. Subject the resulting residue to column chromatography (e.g., using a silica gel stationary phase with a hexane/ethyl acetate mobile phase gradient) to obtain the pure **[1,1'-Biphenyl]-2,2',3,3'-tetrol**.^[4]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps and components in the synthesis of **[1,1'-Biphenyl]-2,2',3,3'-tetrol** via demethylation.



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Caption: Synthetic pathway for **[1,1'-Biphenyl]-2,2',3,3'-tetrol**.

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